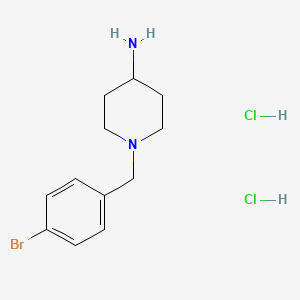

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRXUROVGRCLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 1-(4-Bromobenzyl)piperidin-4-amine Dihydrochloride

Reductive Amination Approach

The reductive amination pathway, adapted from antimalarial piperidine derivative syntheses, involves a three-step sequence starting from N-Boc-piperidin-4-one (1 ).

Step 1: Reductive Amination with 4-Bromobenzylamine

N-Boc-piperidin-4-one reacts with 4-bromobenzylamine in dichloromethane under reductive conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This step yields the secondary amine intermediate, tert-butyl 4-((4-bromobenzyl)amino)piperidine-1-carboxylate (3 ), with reported yields of 75–85%. The reaction proceeds at room temperature over 24 hours, with acetic acid (1.5 equiv) catalyzing imine formation.

Step 2: Deprotection of the Boc Group

The Boc-protected intermediate (3 ) undergoes acidolytic deprotection using trifluoroacetic acid (TFA) in dichloromethane. This step generates the free amine, 1-(4-bromobenzyl)piperidin-4-amine (4 ), in 50–95% yield. The use of TFA avoids side reactions associated with harsher acids, preserving the integrity of the bromobenzyl group.

Step 3: Salt Formation

The free amine (4 ) is treated with hydrochloric acid (HCl) in ethanol to form the dihydrochloride salt. Crystallization from ethanol/diethyl ether yields the final product with >95% purity.

Key Optimization Parameters

Alkylation-Reduction Strategy

An alternative method, derived from patented piperidinylmethylamine syntheses, employs alkylation followed by reduction.

Step 1: Alkylation of 4-Piperidinemethylamide

4-Piperidinemethylamide reacts with 4-bromobenzyl bromide in toluene at 60°C for 12 hours. Potassium carbonate (K₂CO₃) acts as a base, facilitating the formation of the N-alkylated intermediate, N-(4-bromobenzyl)-4-piperidinemethylamide (5 ), in 80–90% yield. Toluene’s nonpolar nature suppresses hydrolysis of the amide group.

Step 2: Lithium Aluminium Hydride (LiAlH₄) Reduction

The amide (5 ) undergoes reduction with LiAlH₄ in refluxing toluene (110°C, 6 hours), yielding 1-(4-bromobenzyl)piperidin-4-amine (4 ). The crude product is purified via hot sodium hydroxide extraction to remove aluminium residues, achieving 70–75% yield.

Salt Formation

Similar to the reductive amination route, treatment with HCl in ethanol produces the dihydrochloride salt.

Advantages Over Reductive Amination

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for both routes:

The alkylation-reduction method offers higher yields and shorter reaction times but requires stringent moisture control due to LiAlH₄’s reactivity. In contrast, reductive amination provides better stereochemical control, critical for enantioselective applications.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O) : δ 7.52 (d, J=8.4 Hz, 2H, ArH), 7.32 (d, J=8.4 Hz, 2H, ArH), 3.76 (s, 2H, CH₂Ar), 3.22–3.15 (m, 2H, piperidine-H), 2.92–2.85 (m, 2H, piperidine-H), 2.30–2.22 (m, 1H, piperidine-H), 1.98–1.82 (m, 4H, piperidine-H).

- HRMS (ESI+) : m/z calcd for $$ \text{C}{12}\text{H}{17}\text{BrN}_2 $$ [M+H]⁺: 285.0521; found: 285.0524.

Applications in Drug Discovery

This compound serves as a precursor for antimalarial agents, with structural analogs demonstrating IC₅₀ values as low as 4.19 nM against Plasmodium falciparum. Its bromobenzyl moiety enhances membrane permeability, while the protonated amine facilitates lysosomal accumulation in target cells.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the benzyl group serves as a reactive site for nucleophilic substitution. This reaction is critical for modifying the aromatic moiety to introduce new functional groups or linkers.

Key Reagents and Conditions

-

Nucleophiles: Amines, thiols, or alkoxides.

-

Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the nucleophile.

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

-

Catalysts: Phase-transfer catalysts (e.g., tetra-n-butylammonium tetraphenylborate) enhance reactivity in biphasic systems .

Example Reaction

Replacement of bromine with an amine group under basic conditions yields 1-(4-aminobenzyl)piperidin-4-amine derivatives. This transformation is foundational in medicinal chemistry for generating analogs with tailored receptor affinities.

Oxidation Reactions

The piperidine amine and benzyl group are susceptible to oxidation, leading to structurally diverse products.

Oxidation Pathways

-

N-Oxide Formation: Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the tertiary amine to an N-oxide.

-

Benzyl Group Oxidation: Strong oxidants like potassium permanganate (KMnO₄) convert the benzyl group to a carboxylic acid or ketone, depending on conditions.

Impact on Bioactivity

N-Oxidation can alter pharmacokinetic properties, such as solubility and metabolic stability, which is critical in drug design .

Reduction Reactions

Reduction targets the bromobenzyl group or the amine, enabling access to hydrogenated intermediates.

Common Reducing Agents

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney nickel under H₂ gas removes bromine or reduces the aromatic ring.

-

Lithium Aluminum Hydride (LiAlH₄): Reduces the amine to a secondary amine or modifies adjacent functional groups.

Application in Synthesis

Reduction of the bromobenzyl group generates 1-(benzyl)piperidin-4-amine, a scaffold used in neurotransmitter analogs .

Comparative Reaction Table

Mechanistic Insights

-

Nucleophilic Substitution: Proceeds via a two-step mechanism (addition-elimination) in polar solvents, facilitated by electron-withdrawing effects of the bromine .

-

Oxidation: The amine’s lone pair attacks electrophilic oxygen in peroxides, forming N-oxides through a radical intermediate.

-

Reduction: Catalytic hydrogenation follows a surface-mediated mechanism on metal catalysts, with bromine acting as a leaving group.

Research Implications

-

Drug Discovery: Functionalization via substitution or oxidation enables tuning of pharmacokinetic profiles. For example, replacing bromine with fluorinated groups enhances blood-brain barrier penetration .

-

Material Science: Reduced forms serve as ligands for metal-organic frameworks (MOFs) due to their amine coordination sites.

This compound’s versatility in reactions underscores its utility in synthetic and medicinal chemistry, with ongoing research focused on optimizing conditions for high-yield transformations.

Scientific Research Applications

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biological Research: The compound is studied for its potential antimalarial activity, showing high selectivity for resistant strains of Plasmodium falciparum.

Chemical Biology: It serves as a tool compound for studying the structure-activity relationships of piperidine derivatives and their biological effects.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes, thereby influencing cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a) 1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride (CAS: 1158497-67-6)

b) 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride (CAS: 1158785-53-5)

- Molecular Formula : C₁₂H₁₇N₃O₂·2HCl

- Molecular Weight : 308.20 g/mol

- Key Differences: The meta-nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitution reactions. Higher polarity due to the nitro group may reduce membrane permeability. Applications: Potential use in energetic materials or as a precursor for nitro-reduction to amines.

Electron-Donating Substituents

a) 1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride (CAS: 1185303-17-6)

b) 1-[4-(Dimethylamino)benzyl]piperidin-4-amine Dihydrochloride

- Key Feature: The dimethylamino group is a strong electron donor, significantly increasing solubility in acidic conditions.

- Impact : Enhanced interaction with negatively charged biological targets (e.g., DNA or enzymes).

Functional Group Variations

a) 1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride (CAS: 733797-83-6)

Comparative Data Table

Key Research Findings

- Halogen Effects : Bromine’s larger atomic radius enhances hydrophobic interactions in receptor binding compared to chlorine, making the bromo analog more potent in Kv1.5 potassium channel modulation.

- Safety Profiles : The bromo derivative’s hazards are inferred from analogs: acute oral toxicity (H302) and skin irritation (H315) are likely, necessitating gloves and eye protection during handling.

- Synthetic Utility : The bromo group facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into aryl- or heteroaryl-substituted derivatives.

Biological Activity

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromobenzyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H16BrCl2N

- Molecular Weight : 302.08 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, which can lead to various therapeutic effects:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies :

- Cytotoxicity in Cancer Therapy :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | AChE Inhibition (IC50) |

|---|---|---|---|

| This compound | Moderate | 15 µM | 12 µM |

| 1-(3,4-Dichlorobenzyl)piperidin-4-amine | High | 10 µM | 9 µM |

| N-benzylpiperidine | Low | >20 µM | Not reported |

Q & A

Q. What are the recommended handling and storage conditions for 1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride to ensure stability and safety?

To maintain stability, store the compound in a tightly sealed container in a cool, dry area (room temperature) away from direct sunlight and incompatible materials like strong oxidizing agents (), ( ). Handle with nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use local exhaust ventilation to minimize dust/aerosol formation during weighing or transfer (), ( ).

Q. What synthetic routes are commonly used to prepare this compound?

A typical route involves alkylation of piperidin-4-amine with 4-bromobenzyl bromide under alkaline conditions (e.g., K₂CO₃ in acetonitrile), followed by dihydrochloride salt formation using hydrogen chloride gas (), (). Alternative methods include reductive amination of 4-bromobenzaldehyde with piperidin-4-amine, though yields may vary depending on catalyst selection (e.g., NaBH₃CN vs. Pd/C) ().

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Reaction Conditions : Increase yield by optimizing stoichiometry (1.2:1 molar ratio of 4-bromobenzyl bromide to piperidin-4-amine) and reaction time (6–8 hours at 60°C) ().

- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to isolate the free base, followed by recrystallization from ethanol/HCl to obtain the dihydrochloride salt (). Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ().

Q. What analytical techniques are most effective for characterizing structural integrity and purity?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl proton signals at δ 4.2–4.5 ppm) ().

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H⁺] at m/z 299.08 for C₁₂H₁₆BrN₂) ().

- HPLC : Purity assessment (>98%) using a UV detector (λ = 254 nm) ().

Q. How should discrepancies in reported biological activity data across studies be addressed?

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24–48 hours) to reduce variability (), ( ).

- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) using LC-MS to rule out decomposition artifacts ().

- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., known receptor agonists/antagonists) to validate activity thresholds ().

Q. What strategies evaluate the compound’s stability under experimental conditions (e.g., pH, temperature)?

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC ().

- pH Studies : Dissolve in buffers (pH 2–9) and analyze for precipitation or structural changes using FT-IR ().

- Thermal Analysis : DSC/TGA to identify melting points and decomposition temperatures (e.g., >200°C for the dihydrochloride salt) ().

Q. How can in silico modeling predict biological targets when integrated with experimental data?

- Molecular Docking : Use AutoDock Vina to screen against GPCRs (e.g., serotonin or dopamine receptors) based on the piperidine amine moiety’s interaction with conserved aspartate residues (), ().

- QSAR Models : Corrogate experimental IC₅₀ values with computed descriptors (e.g., logP, polar surface area) to predict off-target effects ( ).

- Validation : Confirm predicted targets via competitive binding assays (e.g., radioligand displacement in neuronal membranes) ().

Methodological Notes

- Safety Protocols : Always prioritize GHS-compliant PPE (e.g., P95 respirators for aerosol-prone steps) and consult SDS for hazard mitigation (), ().

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rates) and share raw spectral data in supplementary materials ().

- Conflict Resolution : Cross-validate contradictory results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.